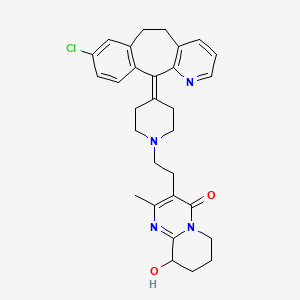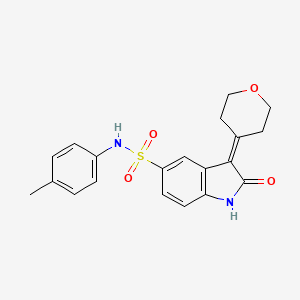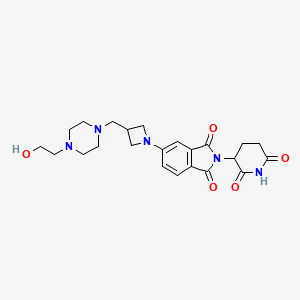
E3 Ligase Ligand-linker Conjugate 97
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
E3 Ligase Ligand-linker Conjugate 97 is a compound that plays a crucial role in the field of targeted protein degradation. It is a part of the proteolysis-targeting chimera (PROTAC) technology, which is designed to induce the degradation of specific proteins within cells. This compound consists of a ligand that binds to an E3 ubiquitin ligase and a linker that connects this ligand to a target protein ligand. The formation of this ternary complex leads to the ubiquitination and subsequent proteasomal degradation of the target protein .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of E3 Ligase Ligand-linker Conjugate 97 involves several steps. Initially, the ligand for the E3 ubiquitin ligase is synthesized. This is followed by the introduction of a linker, which is typically done using primary amines and DIPEA in DMF at elevated temperatures (e.g., 90°C). The final step involves the conjugation of the target protein ligand to the linker .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to monitor the synthesis and ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: E3 Ligase Ligand-linker Conjugate 97 primarily undergoes substitution reactions during its synthesisAdditionally, the compound can participate in ubiquitination reactions once it forms the ternary complex with the E3 ligase and the target protein .
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include primary amines, DIPEA, and DMF. The reactions are typically carried out at elevated temperatures to facilitate the formation of the desired product .
Major Products Formed: The major product formed from the synthesis of this compound is the conjugate itself, which consists of the E3 ligase ligand, the linker, and the target protein ligand. This compound is then used in PROTAC technology to induce the degradation of specific target proteins .
Scientific Research Applications
E3 Ligase Ligand-linker Conjugate 97 has a wide range of applications in scientific research. In chemistry, it is used to study the mechanisms of targeted protein degradation and to develop new PROTACs. In biology, it is used to investigate the roles of specific proteins in cellular processes and to identify potential therapeutic targets. In medicine, this compound is being explored as a potential treatment for various diseases, including cancer, neurodegenerative disorders, and viral infections. In industry, it is used in the development of new drugs and therapeutic strategies .
Mechanism of Action
The mechanism of action of E3 Ligase Ligand-linker Conjugate 97 involves the formation of a ternary complex with an E3 ubiquitin ligase and a target protein. This complex induces the ubiquitination of the target protein, marking it for degradation by the proteasome. The E3 ligase ligand binds to the E3 ligase, while the target protein ligand binds to the target protein. The linker connects these two ligands, bringing the E3 ligase and the target protein into close proximity and facilitating the ubiquitination process .
Comparison with Similar Compounds
E3 Ligase Ligand-linker Conjugate 97 is unique in its ability to induce targeted protein degradation through the formation of a ternary complex. Similar compounds include other PROTACs that use different E3 ligase ligands, such as those targeting cereblon or von Hippel-Lindau (VHL) E3 ligases. These compounds also induce protein degradation but may have different specificities and efficacies depending on the E3 ligase and target protein involved .
List of Similar Compounds:- Cereblon-based PROTACs
- von Hippel-Lindau (VHL)-based PROTACs
- MDM2-based PROTACs
- cIAP1-based PROTACs
Properties
Molecular Formula |
C23H29N5O5 |
|---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-5-[3-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]azetidin-1-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C23H29N5O5/c29-10-9-25-5-7-26(8-6-25)12-15-13-27(14-15)16-1-2-17-18(11-16)23(33)28(22(17)32)19-3-4-20(30)24-21(19)31/h1-2,11,15,19,29H,3-10,12-14H2,(H,24,30,31) |
InChI Key |
NUQIVHOFNJIHKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CC(C4)CN5CCN(CC5)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


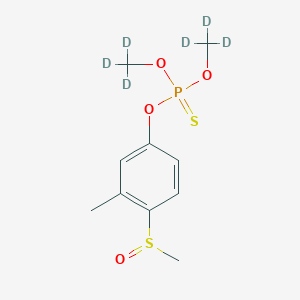
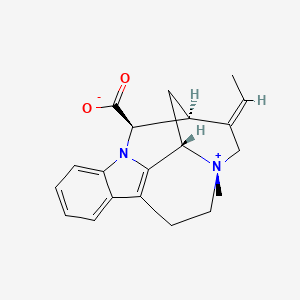
![methyl (4S,5E,6S)-5-ethylidene-4-[2-[2-[(1R,7S,8E,9S,14S,15S,17R)-8-ethylidene-17-methyl-3,11-dioxo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,6,12-trioxatricyclo[12.2.1.04,9]heptadec-4-en-15-yl]propoxy]-2-oxoethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B12380022.png)
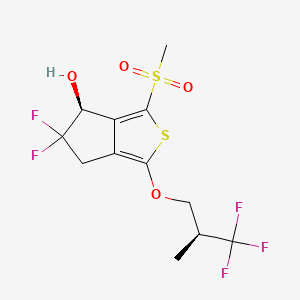
![N-[(1S)-1-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phenyl]ethyl]-2,6-dimethylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B12380032.png)
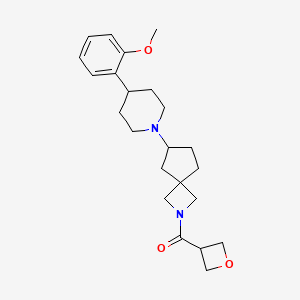
![n,n'-Bis{4-[(diaminomethylidene)amino]phenyl}benzene-1,4-dicarboxamide](/img/structure/B12380046.png)
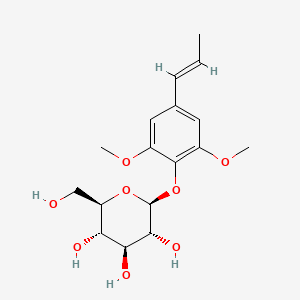
![2-methoxy-N-[4-(phenylsulfamoyl)phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B12380055.png)
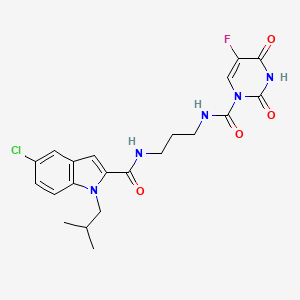

![N-[(5-methyl-1H-imidazol-2-yl)methyl]-4-(8,9,10,11-tetrahydro-3H-pyrazolo[4,3-a]phenanthridin-7-yl)benzamide](/img/structure/B12380067.png)
